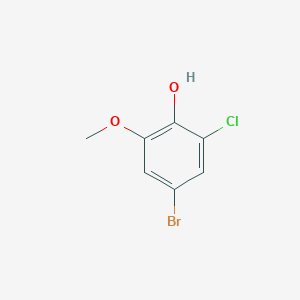

4-Bromo-2-chloro-6-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

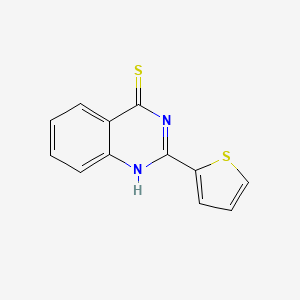

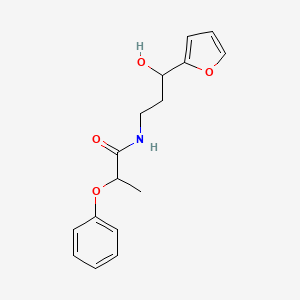

4-Bromo-2-chloro-6-methoxyphenol is a chemical compound with the molecular formula C7H6BrClO2 . It has a molecular weight of 237.48 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring substituted with bromo, chloro, and methoxy groups . The InChI code for this compound is 1S/C7H6BrClO2/c1-11-6-3-4 (8)2-5 (9)7 (6)10/h2-3,10H,1H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 237.48 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative hydrophobicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . Its topological polar surface area is 29.5 Ų .Wissenschaftliche Forschungsanwendungen

Environmental Science and Degradation Studies

- Studies on the degradation of oxybenzone in chlorinated seawater pools reveal insights into how similar brominated compounds might behave in aquatic environments. Oxybenzone's reactivity with chlorine leads to the formation of brominated disinfection byproducts, which are more toxic than their chlorinated counterparts. This indicates potential environmental impacts of bromophenols in water treatment processes (Manasfi et al., 2015).

Chemical Reactions and Mechanisms

- Research on the transformation of bromophenols through chlorination processes provides insights into the reactions of brominated compounds in the presence of chlorine. It demonstrates the effect of various factors such as pH, ammonium ions, and bromide ions on the degradation process and identifies electrophilic substitution and single-electron transfer reactions as key mechanisms (Xiang et al., 2020).

Biological and Medicinal Applications

- The antibacterial properties of bromophenols isolated from marine algae highlight the potential of brominated compounds in developing new antimicrobial agents. Compounds showing significant activity against various bacterial strains suggest the relevance of exploring similar compounds for pharmaceutical applications (Xu et al., 2003).

Antioxidant Properties

- Bromophenols have been identified for their potent antioxidant activities, stronger than or comparable to common antioxidants like BHT and ascorbic acid. This suggests that similar brominated compounds, such as 4-Bromo-2-chloro-6-methoxyphenol, could be explored for their antioxidant capabilities, potentially useful in food preservation and health supplements (Li et al., 2011).

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-2-chloro-6-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

This compound acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This disruption leads to a weakened cell wall and ultimately, the death of the bacterium .

Biochemical Pathways

The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway , which is responsible for the elongation of fatty acids in Mycobacterium tuberculosis . The downstream effect of this inhibition is the disruption of mycolic acid production, leading to a compromised bacterial cell wall .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target .

Result of Action

The result of the action of this compound is the inhibition of mycolic acid synthesis . This leads to a weakened cell wall in Mycobacterium tuberculosis, making the bacterium more susceptible to external threats and potentially leading to its death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its distribution in the body . Additionally, the presence of other substances could potentially interfere with its action.

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Eigenschaften

IUPAC Name |

4-bromo-2-chloro-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIAXERRSOIINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2874322.png)

![4-(N,N-dimethylsulfamoyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2874326.png)

![(2S,3S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylpentanoic acid](/img/structure/B2874332.png)

![N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2874335.png)

![N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride](/img/structure/B2874339.png)